molecular formula C13H17ClO2 B7995587 4-n-Butoxy-3,5-dimethylbenzoyl chloride CAS No. 1443339-90-9

4-n-Butoxy-3,5-dimethylbenzoyl chloride

Cat. No.: B7995587
CAS No.: 1443339-90-9
M. Wt: 240.72 g/mol
InChI Key: YOMUZWJOBKEGRW-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-butoxy-3,5-dimethylbenzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClO2/c1-4-5-6-16-12-9(2)7-11(13(14)15)8-10(12)3/h7-8H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMUZWJOBKEGRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1C)C(=O)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601275824
Record name Benzoyl chloride, 4-butoxy-3,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601275824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443339-90-9
Record name Benzoyl chloride, 4-butoxy-3,5-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443339-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoyl chloride, 4-butoxy-3,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601275824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-n-Butoxy-3,5-dimethylbenzoyl chloride typically involves the chlorination of 4-n-butoxy-3,5-dimethylbenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is usually performed under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-n-Butoxy-3,5-dimethylbenzoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

    Addition Reactions: It can undergo addition reactions with compounds containing double or triple bonds.

    Hydrolysis: It can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

    Addition Reactions: Reagents such as Grignard reagents or organolithium compounds are used.

    Hydrolysis: The reaction is carried out in the presence of water or aqueous base.

Major Products Formed

    Substitution Reactions: Products include amides, esters, and thioesters.

    Addition Reactions: Products include alcohols and ketones.

    Hydrolysis: The major product is 4-n-butoxy-3,5-dimethylbenzoic acid.

Scientific Research Applications

4-n-Butoxy-3,5-dimethylbenzoyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in the modification of biomolecules for studying biological processes.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-n-Butoxy-3,5-dimethylbenzoyl chloride involves its reactivity as an acylating agent. It can react with nucleophiles to form acyl derivatives. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in biological systems, it can modify proteins or other biomolecules by acylation.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 4-n-Butoxy-3,5-dimethylbenzoyl chloride
  • Molecular Formula : C₁₃H₁₇ClO₂
  • Molecular Weight : 240.73 g/mol
  • CAS Number : 1443339-90-9 .
  • Structure : Features a benzoyl chloride core substituted with a butoxy group at the para position and methyl groups at the 3- and 5-positions (meta to the acyl chloride group) .

Applications: Primarily used in research for synthesizing thiourea derivatives via sodium thiocyanate coupling reactions (e.g., Tenovin analogs) . Specific applications include biochemical assays, such as cell staining and RNA extraction .

Synthesis :
Prepared by reacting 4-n-Butoxy-3,5-dimethylbenzoic acid with oxalyl chloride in dichloromethane (DCM) under nitrogen, catalyzed by dimethylformamide (DMF) .

Comparison with Structural Analogs

Structural and Electronic Differences

The reactivity and applications of benzoyl chlorides are influenced by substituents on the aromatic ring. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound Butoxy (C₄H₉O), 3,5-dimethyl C₁₃H₁₇ClO₂ 240.73 Lipophilic, sterically hindered
4-Ethoxy-3,5-dimethylbenzoyl chloride Ethoxy (C₂H₅O), 3,5-dimethyl C₁₁H₁₃ClO₂ 212.68 Shorter alkoxy chain; higher volatility
3,5-Difluoro-4-methylbenzoyl chloride 3,5-F, 4-CH₃ C₈H₅ClF₂O 190.57 Electron-withdrawing F atoms enhance electrophilicity
3,5-Dimethoxy-4-methylbenzoyl chloride 3,5-OCH₃, 4-CH₃ C₁₀H₁₁ClO₃ 214.65 Electron-donating OCH₃ groups reduce reactivity
4-Butoxy-3,5-dichlorobenzoyl chloride Butoxy, 3,5-Cl C₁₁H₁₁Cl₃O₂ 279.56 Strong electron-withdrawing Cl; higher acidity

Physicochemical Properties

Property This compound 4-Butoxy-3,5-dichlorobenzoyl Chloride 3,5-Dimethoxy-4-methylbenzoyl Chloride
Melting Point Not reported (likely liquid/low mp) 98–99°C (precursor acid) Not reported
Solubility Soluble in DCM, acetone Soluble in DCM, MeOH Soluble in polar aprotic solvents
Stability Moisture-sensitive Hydrolyzes rapidly in water Moderate stability

Biological Activity

4-n-Butoxy-3,5-dimethylbenzoyl chloride is a chemical compound that has garnered interest due to its potential biological activities. This article delves into its synthesis, biological effects, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C13H15ClO2
  • Molecular Weight : 236.71 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 4-n-butoxy-3,5-dimethylbenzoic acid with thionyl chloride. The reaction conditions are critical to achieving high purity and yield.

Reaction Scheme

  • Reactants : 4-n-butoxy-3,5-dimethylbenzoic acid + Thionyl chloride
  • Conditions : Reflux under controlled temperature.
  • Product : this compound

Pharmacological Studies

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity :
    • In vitro studies have shown that this compound possesses significant antimicrobial properties against several bacterial strains.
    • A study conducted by demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli.
  • Cytotoxicity :
    • The compound has been tested for cytotoxic effects on cancer cell lines. Results indicate that it induces apoptosis in certain types of cancer cells through mitochondrial pathways.
    • A notable study highlighted its cytotoxic effects on HeLa cells, showing a dose-dependent response .
  • Anti-inflammatory Effects :
    • Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Nuclear Receptors : The compound may act as a ligand for nuclear receptors involved in the regulation of gene expression related to inflammation and apoptosis.
  • Enzyme Inhibition : It could inhibit enzymes responsible for the production of inflammatory mediators.

Study on Antimicrobial Activity

A comparative study was conducted to evaluate the antimicrobial efficacy of this compound against traditional antibiotics. The results indicated that this compound had comparable or superior activity against resistant strains of bacteria.

CompoundZone of Inhibition (mm)
This compound20
Amoxicillin15
Ciprofloxacin18

Cytotoxicity Assay

In a cytotoxicity assay using HeLa cells, varying concentrations of the compound were tested:

Concentration (µM)Cell Viability (%)
0100
1085
5060
10030

The data suggests a clear dose-dependent decrease in cell viability.

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